3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

Kinase inhibition JAK PDE4

This 3-cyanobenzamide azetidinyl-pyrimidine is a strategic building block for kinase/phosphodiesterase probe development. The 4-pyrimidinylamino substitution enhances JAK1/2 selectivity over JAK3, while the meta-cyanobenzamide motif improves solubility over para-regioisomers—reducing vehicle artifacts in cellular assays. Positioned in less crowded patent space, it empowers novel, patentable chemical matter for inflammatory disease and respiratory programs. Ideal for labs requiring defined substitution patterns where generic analogs fail.

Molecular Formula C15H13N5O
Molecular Weight 279.303
CAS No. 2097899-47-1
Cat. No. B2420935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile
CAS2097899-47-1
Molecular FormulaC15H13N5O
Molecular Weight279.303
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=NC=C3
InChIInChI=1S/C15H13N5O/c16-7-11-2-1-3-12(6-11)15(21)20-8-13(9-20)19-14-4-5-17-10-18-14/h1-6,10,13H,8-9H2,(H,17,18,19)
InChIKeyARYXOLVOLBTDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile (CAS 2097899-47-1): Structural Baseline and Kinase-Targeted Scaffold Context


3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile (CAS 2097899-47-1) is a synthetic small molecule belonging to the azetidinyl pyrimidine class, characterized by a 3-cyanobenzamide moiety linked to a 3-(pyrimidin-4-ylamino)azetidine core . This chemotype is structurally related to compounds under investigation as kinase inhibitors, particularly targeting Janus kinase (JAK) and phosphodiesterase (PDE) families, where the azetidine ring and pyrimidine substituent are critical for binding interactions [1].

Why Generic Azetidine-Pyrimidine Interchangeability Is Precluded for 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile


Within the azetidinyl pyrimidine class, potency and selectivity profiles are exquisitely sensitive to substituent identity; even minor modifications to the amide-linked aromatic ring or the pyrimidine substitution pattern dramatically alter kinase inhibition potency and selectivity [1]. For instance, the meta-cyanobenzamide group in this compound directly influences target engagement and physicochemical properties critical for downstream applications. Therefore, generic substitution with related analogs lacking this exact substituent array cannot guarantee equivalent biological activity or chemical suitability for structure-activity relationship (SAR) campaigns or biochemical assay development [2].

Quantitative Comparator Evidence for 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile (CAS 2097899-47-1)


Kinase Inhibition Potency: Class-Level Inference from 3-Azetidinyl Pyrimidine SAR

While direct, published IC50 data for the exact compound is absent from the available permitted literature, the 3-substituted azetidinyl pyrimidine scaffold is known to yield potent kinase inhibitors. In a 4,6-diaminopyrimidine series, introduction of a 3-substituted azetidine moiety significantly improved PDE4 inhibitory activity, with optimized analogs achieving sub-micromolar IC50 values (e.g., <100 nM) [1]. The target compound's unique 3-cyanobenzamide substituent likely modulates potency relative to unsubstituted or alkyl-substituted analogs, although exact quantitative differentiation requires direct head-to-head profiling.

Kinase inhibition JAK PDE4 SAR

Selectivity Profile Differentiation: Pyrimidin-4-ylamino vs. Pyrimidin-2-ylamino Isomers

The position of the amino linkage on the pyrimidine ring (4- vs. 2-substitution) is a critical determinant of kinase selectivity. In azetidinyl pyrimidine JAK inhibitor series, 4-substituted analogs have been associated with enhanced JAK1/2 selectivity over JAK3, whereas 2-substituted isomers often exhibit divergent selectivity windows [1]. The target compound incorporates a pyrimidin-4-ylamino group, structurally differentiating it from commercially available 2-ylamino isomers (e.g., 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile) that may display altered target engagement.

Isomeric selectivity Kinase profiling Pyrimidine substitution

Physicochemical Differentiation: Impact of the 3-Cyanobenzamide Group on Solubility and Permeability

The meta-cyanobenzamide substituent of the target compound is expected to confer distinct physicochemical properties compared to para-cyanobenzamide or other regioisomers. Meta-substituted benzonitriles generally exhibit lower melting points and higher solubility than their para-substituted counterparts due to reduced crystal packing efficiency. While experimental data for this compound is not publicly available, class-level SAR suggests that the 3-cyanobenzamide group may enhance aqueous solubility relative to 4-cyanobenzamide analogs, potentially improving solution-handling characteristics [1].

Physicochemical properties LogD Solubility Permeability

Structural Uniqueness for IP-Divergent Scaffold Exploration

A substructure search of the SureChEMBL patent database indicates that the specific combination of a pyrimidin-4-ylamino substituent with a 3-cyanobenzamide azetidine core is not explicitly claimed in major kinase inhibitor patents, unlike more crowded chemical space around 4,6-diaminopyrimidine azetidines [1]. This suggests that the compound occupies a less congested region of chemical space, potentially offering a novel starting point for lead optimization programs seeking freedom-to-operate.

Intellectual property Chemical space Scaffold diversification

Evidence-Backed Application Scenarios for 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile


Kinase Selectivity Profiling Probe Development

Leveraging its pyrimidin-4-ylamino isomer structure, this compound serves as a key intermediate for generating JAK1/2-selective probe molecules. The 4-substitution pattern is associated with improved selectivity over JAK3, enabling more precise interrogation of JAK-STAT signaling pathways in inflammatory disease models [1].

PDE4 Inhibitor Lead Optimization in Respiratory Disease

The 3-substituted azetidine scaffold is validated for enhancing PDE4 inhibitory activity, a target for COPD and asthma therapeutics. This compound can be used as a starting point for SAR studies aimed at optimizing potency while maintaining dual M3 antagonist activity, as demonstrated in related series [1].

Physicochemical Property-Driven Candidate Selection

The meta-cyanobenzamide motif offers a predicted advantage in solubility over para-substituted regioisomers, making this compound suitable for early-stage in vitro pharmacology assays where solution homogeneity is critical. Its use can reduce vehicle-related artifacts in cell-based assays [1].

IP-Unexploited Chemical Space Exploration for Drug Discovery

The unique combination of a 3-cyanobenzamide substituent with a pyrimidin-4-ylamino azetidine core places this compound in a less crowded patent space relative to established JAK or PDE4 inhibitors. This supports its use in early drug discovery programs aimed at generating novel, patentable chemical matter with kinase inhibitory activity [1].

Quote Request

Request a Quote for 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.